molecular formula C12H22O2 B13742955 2,2,4-Trimethylpentenyl 2-methylpropanoate CAS No. 37822-74-5

2,2,4-Trimethylpentenyl 2-methylpropanoate

Cat. No.: B13742955
CAS No.: 37822-74-5
M. Wt: 198.30 g/mol
InChI Key: SVFCYIJQNSHBGU-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpent-3-enyl isobutyrate is an organic compound with the molecular formula C12H22O2. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylpent-3-enyl isobutyrate typically involves the esterification of 2,2,4-trimethylpent-3-en-1-ol with isobutyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of 2,2,4-Trimethylpent-3-enyl isobutyrate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases efficiency and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpent-3-enyl isobutyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,4-Trimethylpent-3-enyl isobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpent-3-enyl isobutyrate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethylpent-3-enyl isobutyrate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in various industrial and research applications .

Properties

CAS No.

37822-74-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2,2,4-trimethylpent-3-enyl 2-methylpropanoate

InChI

InChI=1S/C12H22O2/c1-9(2)7-12(5,6)8-14-11(13)10(3)4/h7,10H,8H2,1-6H3

InChI Key

SVFCYIJQNSHBGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC(C)(C)C=C(C)C

Origin of Product

United States

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